4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide 4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 593241-44-2
VCID: VC0350665
InChI: InChI=1S/C18H19N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,21,24)
SMILES: CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C18H19N5O2
Molecular Weight: 337.4g/mol

4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide

CAS No.: 593241-44-2

Main Products

VCID: VC0350665

Molecular Formula: C18H19N5O2

Molecular Weight: 337.4g/mol

4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide - 593241-44-2

CAS No. 593241-44-2
Product Name 4-(Benzyloxy)-N-(2-propyl-2H-tetraazol-5-yl)benzamide
Molecular Formula C18H19N5O2
Molecular Weight 337.4g/mol
IUPAC Name 4-phenylmethoxy-N-(2-propyltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C18H19N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,21,24)
Standard InChIKey JOVDGXCJMWHVIR-UHFFFAOYSA-N
SMILES CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES CCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
PubChem Compound 934274
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator